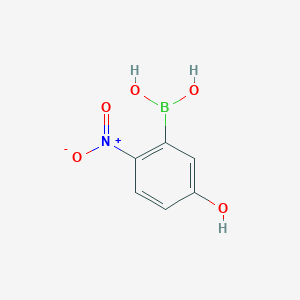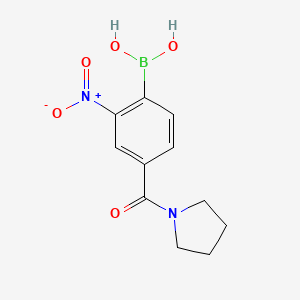
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that features a nitro group, a pyrrolidine ring, and a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where the aromatic ring is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Suzuki–Miyaura coupling typically requires a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
Substitution: The major products are various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid in chemical reactions involves:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.
4-(Piperidine-1-carbonyl)phenylboronic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical properties and reactivity compared to other boronic acids .
Properties
Molecular Formula |
C11H13BN2O5 |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
[2-nitro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O5/c15-11(13-5-1-2-6-13)8-3-4-9(12(16)17)10(7-8)14(18)19/h3-4,7,16-17H,1-2,5-6H2 |
InChI Key |
HHYYRRKBNASGDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




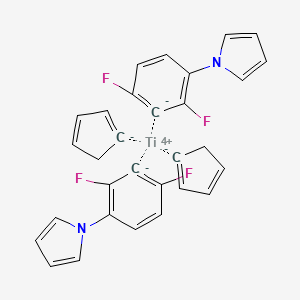
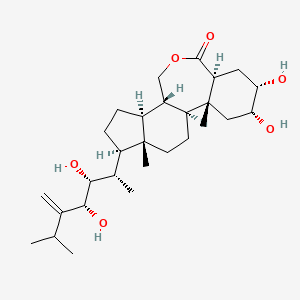
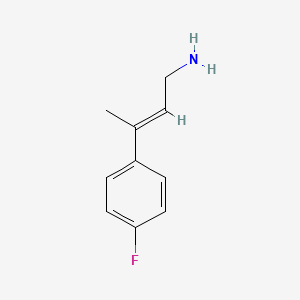
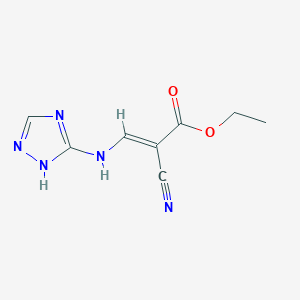
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
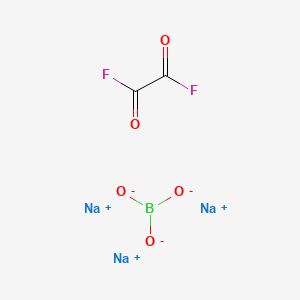

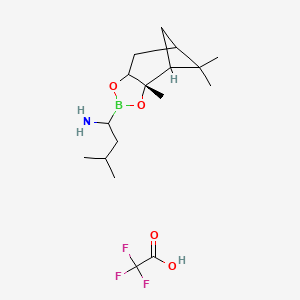
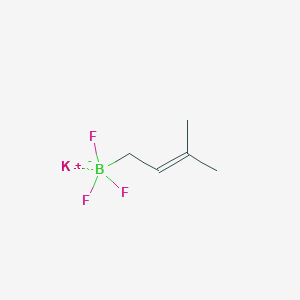
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
